molecular formula C12H13BrN2O B8352946 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole

4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole

Cat. No. B8352946
M. Wt: 281.15 g/mol
InChI Key: QMPRIRZEHUDENQ-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

To a mixture of 52 (1.30 g, 6.6 mmol) and 3,4-dihydro-2H-pyran (2.78 g, 33.0 mmol) in THF (15 mL) was added p-TsOH.H2O (0.11 g, 0.66 mmol). The mixture was stirred at 80° C. for 14 h, then the solvent was removed in vacuo. The residue was purified by SiO2 chromatography eluting with 10% petroleum ether/EtOAc to afford 1.3 g (70%) 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole (54) as brown oil: MS (ESI) m/z=281.0 [M+1]+.
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[N:9]=[CH:8][NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.CC1C=CC(S(O)(=O)=O)=CC=1.O>C1COCC1>[Br:1][C:2]1[C:10]2[N:9]=[CH:8][N:7]([CH:12]3[CH2:13][CH2:14][CH2:15][CH2:16][O:11]3)[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC1=CC=CC=2NC=NC21
Name
Quantity
2.78 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.11 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with 10% petroleum ether/EtOAc

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC1=CC=CC=2N(C=NC21)C2OCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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